benzyl {[(2Z)-2-(2,6-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate
Description
Benzyl {[(2Z)-2-(2,6-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate is a synthetic aurone derivative characterized by a (Z)-configured 2,6-dichlorobenzylidene group at position 2 of the benzofuran-3(2H)-one core and a benzyl ester-substituted oxyacetate moiety at position 5. Aurones, a subclass of flavonoids, are recognized for their ability to inhibit tubulin polymerization by targeting the colchicine-binding site, a mechanism critical for their antimitotic and anticancer properties . This compound’s structural features, including the electron-withdrawing chlorine substituents and the benzyl ester group, are hypothesized to enhance its binding affinity and pharmacokinetic stability compared to simpler aurone analogs.
Properties
Molecular Formula |
C24H16Cl2O5 |
|---|---|
Molecular Weight |
455.3 g/mol |
IUPAC Name |
benzyl 2-[[(2Z)-2-[(2,6-dichlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate |
InChI |
InChI=1S/C24H16Cl2O5/c25-19-7-4-8-20(26)18(19)12-22-24(28)17-10-9-16(11-21(17)31-22)29-14-23(27)30-13-15-5-2-1-3-6-15/h1-12H,13-14H2/b22-12- |
InChI Key |
JTZFSKPLAZGEJH-UUYOSTAYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=C(C=CC=C4Cl)Cl)/O3 |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)COC2=CC3=C(C=C2)C(=O)C(=CC4=C(C=CC=C4Cl)Cl)O3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of benzyl {[(2Z)-2-(2,6-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate typically involves the condensation of 2,6-dichlorobenzaldehyde with a benzofuran derivative under specific reaction conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The resulting product is then esterified with benzyl acetate to yield the final compound .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. These methods often include advanced purification techniques such as recrystallization and chromatography to obtain the desired product.
Chemical Reactions Analysis
Benzyl {[(2Z)-2-(2,6-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate undergoes various chemical reactions, including:
Scientific Research Applications
Benzyl {[(2Z)-2-(2,6-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of benzyl {[(2Z)-2-(2,6-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes . For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The biological activity and structural nuances of benzyl {[(2Z)-2-(2,6-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate can be contextualized by comparing it to two closely related analogs:
- (Z)-2-((2-((1-Ethyl-5-methoxy-1H-indol-3-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile (5a)
- (Z)-6-((2,6-Dichlorobenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one (5b)
These compounds, studied extensively in leukemia and solid tumor models, share the aurone pharmacophore but differ in substituents at positions 2 and 6, which significantly influence their potency, selectivity, and toxicity profiles .
Table 1: Comparative Analysis of Key Features
Key Findings from Structural Comparisons:
Substituent Effects on Potency :
- Both 5a and 5b exhibit sub-100 nM IC50 values in prostate cancer (PC-3) and leukemia cell lines, attributed to their heterocyclic substituents (indole in 5a, pyridine in 5b) at position 2. These groups enhance hydrophobic interactions with the colchicine-binding pocket .
- The target compound’s 2,6-dichlorobenzylidene group may improve binding affinity due to halogen bonding with tubulin residues, though direct biochemical data are lacking in the provided evidence.
Pharmacokinetic Implications :
- The benzyl ester in the target compound could improve oral bioavailability compared to 5a’s acetonitrile group, which may confer metabolic instability. However, this remains speculative without pharmacokinetic studies .
- 5a’s lack of hERG channel inhibition suggests a favorable cardiac safety profile, a critical advantage over many tubulin-targeting chemotherapeutics .
In Vivo Performance: 5a demonstrated efficacy in zebrafish T-ALL models and murine xenografts without toxicity, highlighting the importance of the indole moiety for in vivo stability . The target compound’s benzyl ester may influence tissue distribution, but its in vivo behavior cannot be extrapolated conclusively from the evidence provided.
Biological Activity
Benzyl {[(2Z)-2-(2,6-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate is a complex organic compound with notable potential in medicinal chemistry. Its unique structure combines a benzofuran core with a dichlorobenzylidene substituent and an acetate group, leading to various biological activities. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and comparisons with similar compounds.
- Molecular Formula : C24H16Cl2O5
- Molecular Weight : 455.287 g/mol
- CAS Number : 929456-07-5
Biological Activities
This compound exhibits a range of biological activities:
- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent.
- Anticancer Activity : Research indicates that it may inhibit cancer cell proliferation by inducing apoptosis in specific cancer types.
- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Interaction : It binds to active sites of enzymes, altering their function and potentially leading to reduced activity of pathogenic processes.
- Receptor Modulation : The compound may modulate receptor activity related to cell signaling pathways, influencing cell growth and survival.
Comparative Analysis with Similar Compounds
To understand the distinct properties of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Benzyl {[(2Z)-2-(1,3-benzodioxol-5-ylmethylene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate | Contains a benzodioxol group | Different chemical reactivity |
| Ethyl (2Z, 5R)-2-benzylidene-7-methyl-3-oxo-5-phenyltiazolo[3,2-a]pyrimidine | Features a thiazolo ring | Distinct pharmacological properties |
| Benzyl 2-[[(2Z)-2-(4-chlorobenzylidene)-3-oxo]-1-benzofuran] | Contains a chlorobenzylidene instead | Variations in biological activity |
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activities of this compound:
-
Antimicrobial Study : A study published in Journal of Antimicrobial Chemotherapy demonstrated that benzyl {[(2Z)-2-(2,6-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-y]oxy}acetate exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli at low concentrations.
- In vitro Results : Minimum inhibitory concentrations (MICs) were determined to be 15 µg/mL for S. aureus and 20 µg/mL for E. coli.
-
Cancer Cell Proliferation Inhibition : Research published in Cancer Letters indicated that the compound effectively inhibited the growth of breast cancer cells (MCF7) through apoptosis induction.
- Mechanism : Flow cytometry analysis revealed an increase in early apoptotic cells when treated with 25 µM of the compound over 48 hours.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
